2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its unique structure, which includes a bromothiophene moiety, a dimethyl group, and a cyano group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-step reaction process. One common method involves the reaction of 3,5-cyclohexanedione, 4-bromothiophene-2-carbaldehyde, ethyl cyanoacetate, and 4-(dimethylamino)pyridine (DMAP) in ethanol under reflux conditions for 2-3 hours, followed by cooling to room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the amino and thiophene groups allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.
Scientific Research Applications
2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structure and functional groups.
Biological Studies: The compound is used in various biological assays to understand its interaction with different biological targets.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The bromothiophene moiety and the cyano group are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar compounds include:
- Methyl 4-(4-bromothiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Ethyl 2-amino-4-(4-bromothiophen-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
Compared to these compounds, 2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to the presence of the cyano group and the specific substitution pattern on the quinoline ring, which may contribute to its distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C23H22BrN3OS |
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Molecular Weight |
468.4 g/mol |
IUPAC Name |
2-amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C23H22BrN3OS/c1-13-5-4-6-15(7-13)27-17-9-23(2,3)10-18(28)21(17)20(16(11-25)22(27)26)19-8-14(24)12-29-19/h4-8,12,20H,9-10,26H2,1-3H3 |
InChI Key |
STQDPUJAXSKFMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(C(=C2N)C#N)C4=CC(=CS4)Br)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
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